3-(2-Phenoxyethyl)piperidine hydrochloride 3-(2-Phenoxyethyl)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185298-31-0
VCID: VC3048991
InChI: InChI=1S/C13H19NO.ClH/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12;/h1-3,6-7,12,14H,4-5,8-11H2;1H
SMILES: C1CC(CNC1)CCOC2=CC=CC=C2.Cl
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

3-(2-Phenoxyethyl)piperidine hydrochloride

CAS No.: 1185298-31-0

Cat. No.: VC3048991

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Phenoxyethyl)piperidine hydrochloride - 1185298-31-0

Specification

CAS No. 1185298-31-0
Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 3-(2-phenoxyethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-2-6-13(7-3-1)15-10-8-12-5-4-9-14-11-12;/h1-3,6-7,12,14H,4-5,8-11H2;1H
Standard InChI Key BRNHHCUGSIRUMP-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCOC2=CC=CC=C2.Cl
Canonical SMILES C1CC(CNC1)CCOC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Identity

Molecular Structure and Formula

3-(2-Phenoxyethyl)piperidine hydrochloride consists of a piperidine ring with a phenoxyethyl substituent at the 3-position, forming a salt with hydrochloric acid. The structure features key functional groups including the piperidine heterocycle, an ether linkage, and a phenyl ring. Based on structural analogs, the expected molecular formula would be C₁₃H₂₀ClNO, consisting of a piperidine ring connected to a phenoxy group via an ethyl chain, with a hydrochloride salt .

Structural Characteristics

The compound contains several significant structural features:

  • A six-membered piperidine ring with a secondary amine group

  • An ethyl linker connecting the piperidine to the phenoxy group

  • A phenoxy group (phenyl ring connected via oxygen)

  • A hydrochloride salt formation at the basic nitrogen of the piperidine

The piperidine nitrogen would likely exist in protonated form in the hydrochloride salt, affecting its solubility and pharmacokinetic properties. The compound's structure suggests potential for hydrogen bonding through the protonated amine and oxygen atom, while the phenyl ring contributes hydrophobic interactions .

Nomenclature and Identification

The IUPAC naming convention for this compound follows specific rules for heterocyclic compounds with substituents. By comparison with similar compounds, the expected identification parameters would include:

  • IUPAC Name: 3-[2-(phenoxy)ethyl]piperidine;hydrochloride

  • A unique InChI key that distinguishes it from structural analogs

  • SMILES notation representing its connectivity: C1CC(CNC1)CCOC2=CC=CC=C2.Cl

Physical and Chemical Properties

Physical Characteristics

Based on structural analogs, 3-(2-phenoxyethyl)piperidine hydrochloride would likely present as a white to off-white crystalline solid at room temperature. The salt formation would enhance water solubility compared to the free base form, while maintaining solubility in polar organic solvents such as methanol and ethanol .

Chemical Properties

The chemical behavior of the compound would be dominated by:

  • The basic nature of the piperidine nitrogen (pKa typically around 8.5-10.5 for similar piperidine compounds)

  • The relative stability of the phenyl-oxygen bond

  • Potential for hydrogen bonding through the protonated amine

  • Hydrophobic interactions through the phenyl ring

The hydrochloride salt formation provides enhanced stability and solubility in aqueous environments compared to the free base .

Stability Considerations

The compound would likely demonstrate good stability under standard laboratory storage conditions. Structural analogs show typical degradation under strongly oxidizing conditions or extreme pH environments. As a hydrochloride salt, it would be expected to have improved shelf-life compared to its free base counterpart .

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of 3-(2-phenoxyethyl)piperidine hydrochloride would typically involve multiple steps with careful consideration of reaction conditions. Based on the synthesis of similar compounds, potential synthetic routes might include:

  • Nucleophilic substitution reaction between 3-piperidineethanol and phenol derivatives

  • Reduction of appropriate 3-(2-phenoxyethyl)pyridine precursors

  • Alkylation of 3-piperidine with phenoxyethyl halides

The final step would involve salt formation through treatment with hydrochloric acid to produce the hydrochloride salt.

Laboratory Preparation

A representative laboratory synthesis might proceed through the following generalized steps:

  • Protection of the piperidine nitrogen if necessary

  • Attachment of the ethyl linker to the 3-position of piperidine

  • Williamson ether synthesis to attach the phenoxy group

  • Deprotection if necessary

  • Salt formation with HCl in an appropriate solvent

Reaction conditions typically require inert atmosphere, controlled temperature, and appropriate catalysts depending on the specific synthetic route chosen.

Purification Techniques

Purification methods for the final compound and intermediates would typically include:

  • Recrystallization from appropriate solvent systems

  • Column chromatography for complex mixtures

  • Distillation for volatile intermediates

  • Acid-base extraction for separating intermediates

The purity would typically be confirmed through analytical techniques such as NMR, HPLC, and elemental analysis.

Chemical Reactivity Profile

Reactive Sites

The most reactive sites in 3-(2-phenoxyethyl)piperidine hydrochloride include:

  • The piperidine nitrogen (nucleophilic when unprotonated)

  • The ether linkage (susceptible to cleavage under certain conditions)

  • The aromatic ring (capable of electrophilic aromatic substitution)

These reactive sites provide opportunities for chemical modifications to produce derivatives with altered properties .

Reaction Conditions

Optimal reaction conditions would vary based on the desired transformation but generally include:

  • Controlled pH for reactions involving the basic nitrogen

  • Appropriate solvent selection based on solubility and reaction requirements

  • Temperature control to minimize side reactions

  • Use of protective groups when performing selective modifications

Biological Activity and Applications

Pharmacological Properties

Based on structural analogs, 3-(2-phenoxyethyl)piperidine hydrochloride may exhibit several pharmacologically relevant activities. Piperidine derivatives with similar structures have demonstrated:

  • Potential interaction with neurotransmitter systems

  • Possible modulation of ion channels

  • Activity in various receptor systems depending on specific substitution patterns

Structure-Activity Relationships

The key structural elements that likely influence biological activity include:

  • The basic piperidine nitrogen, which can interact with acidic residues in biological targets

  • The phenoxy group, which provides hydrophobic interactions and π-stacking capabilities

  • The ethyl linker length, which affects the spatial orientation between the piperidine and phenoxy groups

These features contribute to target binding affinity and specificity, with subtle modifications potentially leading to significant changes in biological activity.

Research Applications

Potential research applications for this compound class include:

  • Pharmacological probes for studying receptor systems

  • Building blocks for medicinal chemistry programs

  • Intermediates in the synthesis of more complex bioactive molecules

  • Tools for structure-activity relationship studies

Table 1: Potential Research Applications of 3-(2-Phenoxyethyl)piperidine Hydrochloride

ApplicationDescriptionRelevance
Receptor StudiesProbe for receptor binding assaysStructural features suitable for receptor interactions
Medicinal ChemistryBuilding block for drug candidatesModifiable scaffold for creating compound libraries
Synthetic IntermediatePrecursor for complex moleculesReactive sites allow further functionalization
SAR StudiesTool compound for relationship analysisCore structure with multiple modification points

Comparison with Structural Analogs

Related Piperidine Derivatives

Several structurally related compounds provide insight into the likely properties of 3-(2-phenoxyethyl)piperidine hydrochloride:

  • 3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride contains a trifluoromethyl group on the phenyl ring, which would increase lipophilicity and possibly alter binding characteristics compared to the unsubstituted phenyl ring in the target compound .

  • 3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride features a bromine substituent, which affects the electron distribution of the aromatic ring and potentially alters biological activity profiles.

Structural Variations and Effects

The substitution patterns on the phenyl ring significantly impact both physical properties and biological activities:

  • Halogen substitutions (as in the bromophenoxy derivative) increase lipophilicity and may enhance binding to hydrophobic pockets in biological targets

  • Electron-withdrawing groups like trifluoromethyl affect the electron density distribution across the molecule

  • The unsubstituted phenyl in 3-(2-phenoxyethyl)piperidine hydrochloride would likely result in different pharmacokinetic properties and receptor interactions

Comparative Analysis

Table 2: Comparison of 3-(2-Phenoxyethyl)piperidine Hydrochloride with Structural Analogs

CompoundPhenyl SubstituentExpected Effect on PropertiesPotential Impact on Activity
3-(2-Phenoxyethyl)piperidine HClNoneBaseline lipophilicity, electron distributionReference activity profile
3-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine HCl3-TrifluoromethylIncreased lipophilicity, electron-withdrawing effectPotentially enhanced binding to specific targets
3-[2-(3-Bromophenoxy)ethyl]piperidine HCl3-BromoIncreased lipophilicity, halogen bonding potentialModified activity profile with possible enhanced selectivity

Analytical Characterization

Spectroscopic Properties

The expected spectroscopic properties of 3-(2-phenoxyethyl)piperidine hydrochloride would include:

  • NMR Spectroscopy:

    • Characteristic signals for aromatic protons (δ ~7.0-7.4 ppm)

    • Piperidine ring protons showing complex splitting patterns

    • Ethyl linker protons as multiplets in the δ ~3.5-4.5 ppm range

    • N-H signal potentially broadened due to salt formation

  • IR Spectroscopy:

    • N-H stretching from the piperidine salt

    • C-O-C stretching from the ether linkage

    • C=C stretching from the aromatic ring

    • C-H stretching from both aliphatic and aromatic regions

Chromatographic Behavior

Based on similar compounds, 3-(2-phenoxyethyl)piperidine hydrochloride would likely exhibit:

  • Moderate retention on reverse-phase HPLC columns

  • Good separation using common mobile phases such as acetonitrile/water with appropriate buffers

  • Detectability by UV detection systems due to the aromatic chromophore

  • Potential for analysis by GC-MS after appropriate derivatization

Mass Spectrometric Features

Expected mass spectrometric fragmentation patterns would include:

  • Molecular ion corresponding to the free base (after loss of HCl)

  • Characteristic fragmentation at the ether linkage

  • Loss of the phenoxy group as a common fragmentation pathway

  • Piperidine ring fragmentations yielding characteristic patterns

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